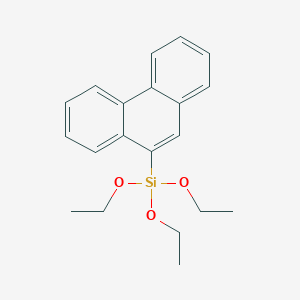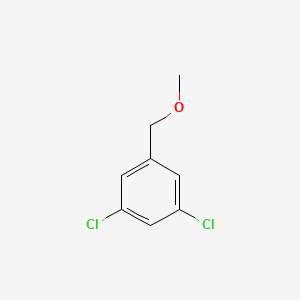
9-Phenanthrenyltriethoxysilane, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several methods can be used to synthesize 9-Phenanthrenyltriethoxysilane, 95%. One method involves the reaction of phenanthrene with chlorides of triethoxy silane in the presence of anhydrous aluminum chloride. The resulting product is then purified through column chromatography. Another method involves the reaction of 9-hydroxyphenanthrene with triethoxy silane in the presence of a catalyst to produce 9-Phenanthrenyltriethoxysilane, 95%.Molecular Structure Analysis
The chemical structure of 9-Phenanthrenyltriethoxysilane, 95% comprises three ethoxy groups attached to a silicon atom, which is in turn bonded to a phenanthrene moiety. The molecular weight is 340.5 g/mol.Chemical Reactions Analysis
Additional ethanol may be formed by reaction with moisture and water. The hydrolysis product of this compound is ethanol .Physical And Chemical Properties Analysis
9-Phenanthrenyltriethoxysilane, 95% has a melting point of -16°C, a boiling point of 378°C, and a flash point of 135°C. Its density is 1.08 g/cm^3, and it is soluble in most organic solvents.Aplicaciones Científicas De Investigación
Environmental Remediation
Phenanthrene and its derivatives, like 9-Phenanthrenyltriethoxysilane, can be involved in environmental remediation processes. For instance, the biodegradation of phenanthrene by endophytic fungi such as Phomopsis liquidambari has been studied for its potential to remove phenanthrene contaminants from the environment. This research suggests the application of such compounds in bioremediation strategies to mitigate pollution stress in plants and in vitro environments (Fu et al., 2018).
Chemical Sensing and Detection
Some phenanthrene derivatives have been used in the development of fluorescence probes for the detection of trace metals, such as palladium. A study on 9-bromophenanthrene (a compound related to 9-Phenanthrenyltriethoxysilane) showed its potential as a fluorescent probe for palladium detection, indicating that phenanthrene derivatives could be useful in the development of chemical sensors for environmental monitoring and analytical chemistry (Qin Jun et al., 2016).
Materials Science
Phenanthrene derivatives can also contribute to materials science, particularly in the synthesis of novel organic materials with specific electronic or photonic properties. The electrochemical polymerization of phenanthrene derivatives, for instance, has been explored for creating conductive polymers with applications in biosensors, supercapacitors, and other electrochemical systems. This suggests that compounds like 9-Phenanthrenyltriethoxysilane could be valuable in developing advanced materials with unique electrical properties (Genys et al., 2019).
Safety and Hazards
This compound may cause serious eye irritation. Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness). Ethanol is metabolized to acetaldehyde and acetic acid which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .
Mecanismo De Acción
Biochemical Pathways
The key biochemical pathway involved in the action of PTES is the hydrolysis of its ethoxy groups in the presence of moisture, converting them to silanol (Si-OH) groups . This reaction is crucial for surface modification applications where PTES is used to introduce silanol groups onto various substrates .
Pharmacokinetics
. This property can influence its bioavailability and distribution in an environment.
Action Environment
The action of PTES is influenced by environmental factors such as the presence of moisture. Moisture can promote the hydrolysis of PTES, leading to the formation of silanol groups . These groups can further react with other silanes or metal oxides to form crosslinked networks . This property makes PTES valuable for applications like creating surface primers or coatings .
Propiedades
IUPAC Name |
triethoxy(phenanthren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3Si/c1-4-21-24(22-5-2,23-6-3)20-15-16-11-7-8-12-17(16)18-13-9-10-14-19(18)20/h7-15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJDBJYEDVQKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)
![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)




![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)



![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)
